molecular formula C16H16N2O5 B1430438 Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1785763-38-3

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1430438
CAS RN: 1785763-38-3
M. Wt: 316.31 g/mol
InChI Key: ODIQIWSUDMLKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (DMPED) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. DMPED is used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been studied extensively for its ability to act as a ligand, a molecule that binds to a metal ion, and its ability to form complexes with other molecules.

Scientific Research Applications

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in medicinal chemistry. It has also been used in biochemistry research, specifically in the study of enzymatic reactions. It has also been used to study the structure and function of proteins, and as a model compound to study the structure and reactivity of other molecules.

Mechanism of Action

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has been studied extensively for its ability to act as a ligand. It binds to metal ions, such as zinc and copper, forming complexes in which the metal ion is surrounded by the ligand. This binding is driven by electrostatic interactions between the positively charged metal ion and the negatively charged ligand. The binding of the ligand to the metal ion can affect the reactivity of the metal ion and can also affect the structure of the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate have not been extensively studied. However, it has been shown to have a variety of effects on enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, and to increase the activity of others, such as thrombin. It has also been shown to affect the structure and activity of proteins, including the binding of proteins to DNA and the folding of proteins.

Advantages and Limitations for Lab Experiments

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in solution. It is also non-toxic and has a low reactivity, making it safe to handle in the lab. However, it also has some limitations. It is not very soluble in water, and its solubility in organic solvents is limited. It is also not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for research on Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate. One potential direction is to explore its potential use as a drug delivery system. Another potential direction is to study its ability to interact with other molecules, such as proteins and DNA. It could also be used to study the structure and reactivity of other molecules, such as small organic molecules. Finally, it could also be used to study the structure and function of proteins, as well as the structure and reactivity of enzymes.

properties

IUPAC Name

dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-15(20)12-9-18(8-6-11-5-3-4-7-17-11)10-13(14(12)19)16(21)23-2/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIQIWSUDMLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.